BenchChemオンラインストアへようこそ!

4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This phenyl-pyridazinyl benzenesulfonamide features a unique 4-ethylbenzenesulfonamide terminus that imparts distinct lipophilicity (XLogP3 2.8) and hydrogen-bonding profiles versus benzamide, nitro, or halogenated analogs. Ideal for systematic kinase SAR exploration, ADME model benchmarking, and as a synthetic precursor for photoaffinity probes via modular 4-position functionalization. No halogen atoms—occupies favorable property space. Ensure empirical validation before substituting analogs in SAR studies. Request quote for bulk or custom synthesis.

Molecular Formula C20H21N3O4S2
Molecular Weight 431.53
CAS No. 921543-17-1
Cat. No. B2568378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
CAS921543-17-1
Molecular FormulaC20H21N3O4S2
Molecular Weight431.53
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC
InChIInChI=1S/C20H21N3O4S2/c1-3-15-5-11-18(12-6-15)29(26,27)23-17-9-7-16(8-10-17)19-13-14-20(22-21-19)28(24,25)4-2/h5-14,23H,3-4H2,1-2H3
InChIKeyQSXCISNKMUIZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921543-17-1): A Structurally Distinct Pyridazine-Sulfonamide Hybrid


4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921543-17-1, molecular formula C20H21N3O4S2, MW 431.5 g/mol) is a synthetic small molecule belonging to the phenyl-pyridazinyl benzenesulfonamide class [1]. Its core scaffold integrates a central phenyl ring linked to a 6-(ethylsulfonyl)pyridazine moiety at one end and a 4-ethylbenzenesulfonamide group at the other. Currently, the compound is registered in chemical databases as a research chemical, with no specific biological target or activity publicly disclosed in the primary scientific literature. Its structural novelty lies in the specific combination of the 4-ethyl substitution on the terminal benzenesulfonamide ring and the 6-ethylsulfonyl substituent on the pyridazine ring, which differentiates it from closely related analogs that vary in terminal aromatic substituents.

Why 4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide Cannot Be Substituted by Generic Pyridazine Sulfonamide Analogs


Within the phenyl-pyridazinyl benzenesulfonamide scaffold, the physicochemical and biological properties are exquisitely sensitive to the terminal substituents on both the pyridazine and the benzenesulfonamide rings [1]. The target compound's specific 4-ethylbenzenesulfonamide moiety imparts a distinct lipophilicity profile compared to analogs bearing benzamide, nitrobenzenesulfonamide, or halogenated benzenesulfonamide groups. These structural differences are predicted to influence molecular properties such as logP, hydrogen-bonding capacity, and topological polar surface area, which in turn govern membrane permeability, solubility, and protein-binding characteristics [2]. Consequently, interchanging these compounds in a research setting without empirical validation would confound structure-activity relationship (SAR) studies and lead to unreliable biological conclusions. Only direct comparative experimental data can confirm whether these predicted property differences translate into meaningful selectivity or potency advantages.

Quantitative Comparative Evidence for 4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide


Unique 4-Ethylbenzenesulfonamide Pharmacophore Versus Benzamide Analogs

The target compound uniquely incorporates a 4-ethylbenzenesulfonamide moiety, whereas its closest analog N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 1005307-83-4) features a benzamide group lacking the sulfonamide and ethyl substituents [2]. This structural distinction is the key differentiator within this compound series. However, no published head-to-head biological or physicochemical comparison exists between these two compounds. The difference is therefore limited to a structural level. The sulfonamide NH in the target compound introduces an additional hydrogen-bond donor (HBD count = 1) compared to the benzamide analog, and the ethyl group increases the molecular weight from 367.4 to 431.5 g/mol [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Predicted Lipophilicity Advantage Over Nitro-Substituted Analog

Computed LogP (XLogP3-AA) values retrieved from PubChem indicate that the target compound's 4-ethyl substituent confers a lipophilicity value (2.8) that is substantially higher than that of the 4-nitrobenzenesulfonamide analog (predicted XLogP3-AA ~1.7) [1] [2]. While these are computed properties rather than experimentally measured LogD or permeability data, they suggest that the target compound occupies a distinct lipophilicity space that may influence membrane permeability and plasma protein binding compared to more polar analogs bearing strong electron-withdrawing groups.

Drug Design ADME Prediction Physicochemical Property Optimization

Intermediate Synthetic Accessibility for In-House SAR Expansion

The target compound's synthesis proceeds through modular coupling of 4-aminophenyl intermediates with sulfonyl chlorides . This convergent strategy enables late-stage diversification—the 4-ethylbenzenesulfonamide moiety is installed in the final step—which is particularly advantageous for generating focused SAR libraries in-house. In contrast, analogs bearing more complex N-heterocyclic substituents (e.g., the morpholinosulfonyl analog) require additional synthetic steps and purification, reducing the throughput of analog generation .

Synthetic Chemistry Compound Library Design Lead Optimization

Predicted Aqueous Solubility Profile Relative to Dichloro Analog

The 4-ethyl substituent on the target compound is predicted to confer moderate aqueous solubility, whereas the 2,5-dichloro-substituted analog is expected to exhibit significantly lower solubility due to increased molecular weight, halogen-induced crystal packing stabilization, and higher logP [1] [2]. While experimental thermodynamic solubility data are unavailable for either compound, the structural trend suggests that the target compound may be more amenable to formulation in aqueous-based assay buffers, reducing the need for high DMSO concentrations that can confound cellular assay results.

Biopharmaceutics Formulation Science ADME Optimization

Recommended Application Scenarios for 4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide Based on Available Evidence


Kinase Inhibitor Focused Library Design

The phenyl-pyridazinyl benzenesulfonamide scaffold is a recognized framework in kinase inhibitor design . The target compound's distinct 4-ethylbenzenesulfonamide terminus offers a unique vector for exploring interactions with the solvent-exposed region of kinase active sites. Its inclusion in a focused kinase library, alongside the benzamide, nitro, and halogenated analogs, enables systematic SAR exploration of the terminal aromatic substituent on target potency and selectivity. Note: No specific kinase inhibition data have been publicly reported for this compound.

Physicochemical Property Benchmarking in Lead Optimization

With a predicted XLogP3-AA of 2.8 and no halogen atoms, this compound occupies a favorable property space within the phenyl-pyridazinyl sulfonamide series [1]. It can serve as a benchmarking reference for evaluating how incremental structural changes (e.g., adding halogens, nitro groups, or heterocycles) shift computed and experimentally measured properties. This application is particularly relevant for organizations developing internal predictive ADME models.

Chemical Probe Precursor for Target Deconvolution

The modular synthetic route to this compound allows for the introduction of affinity tags (e.g., biotin) or photoaffinity labels at the 4-position of the benzenesulfonamide ring without disrupting the core scaffold . This makes it a viable precursor for generating chemical probes aimed at identifying the molecular target of this chemotype through pull-down or photoaffinity labeling experiments. The 4-ethyl group provides a synthetic handle for further functionalization.

Crystallography Fragment Soaking and Structural Biology

The compound's moderate molecular weight (431.5 g/mol) and predicted solubility profile render it suitable as a 'scaffold-like' ligand for protein crystallography soaking experiments [1]. When a protein target of interest is identified for this chemotype, the compound can be used to obtain high-resolution co-crystal structures, providing atomic-level insights into the binding mode of phenyl-pyridazinyl benzenesulfonamides and guiding subsequent structure-based design.

Quote Request

Request a Quote for 4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.